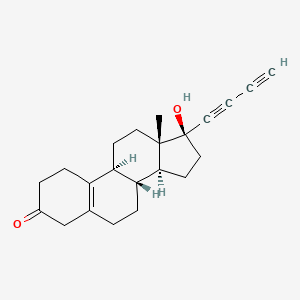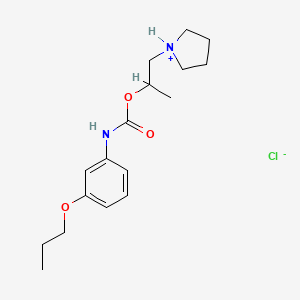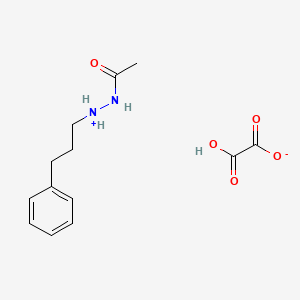
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes dimethyl groups and xylylcarbamoyl moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride typically involves the reaction of dimethylamine with 2,6-xylyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C to 25°C to ensure optimal yield. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted ammonium salts.
科学的研究の応用
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an additive in formulations.
作用機序
The mechanism of action of Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
類似化合物との比較
Similar Compounds
- Benzyl diethyl ((2,6-xylylcarbamoyl)methyl) ammonium benzoate
- Denatonium benzoate
Uniqueness
Dimethyl(1-(2,6-xylylcarbamoyl)ethyl)((2,6-xylylcarbamoyl)methyl)ammonium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications.
特性
CAS番号 |
4169-35-1 |
|---|---|
分子式 |
C23H32ClN3O2 |
分子量 |
418.0 g/mol |
IUPAC名 |
[2-(2,6-dimethylanilino)-2-oxoethyl]-[1-(2,6-dimethylanilino)-1-oxopropan-2-yl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H31N3O2.ClH/c1-15-10-8-11-16(2)21(15)24-20(27)14-26(6,7)19(5)23(28)25-22-17(3)12-9-13-18(22)4;/h8-13,19H,14H2,1-7H3,(H-,24,25,27,28);1H |
InChIキー |
QDTVNCVZQZIOEP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C(C)C(=O)NC2=C(C=CC=C2C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


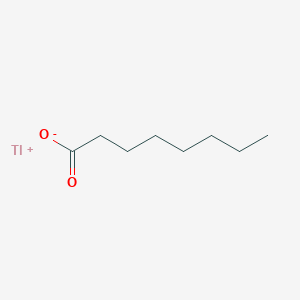
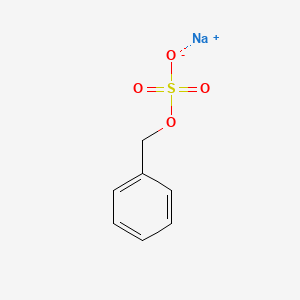
![Bis[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl] sulfone](/img/structure/B13736101.png)
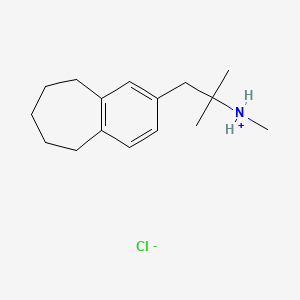


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)


![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
